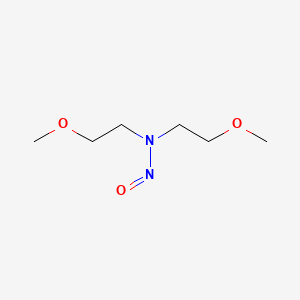

Bis(2-methoxyethyl)nitrosoamine

Vue d'ensemble

Description

Bis(2-methoxyethyl)nitrosoamine (BME-N) is an organic compound that has been extensively studied in the scientific community due to its potential applications in laboratory experiments. It is a highly reactive compound, which makes it an attractive choice for a variety of research purposes.

Applications De Recherche Scientifique

Synthesis and Analogues

- Bis(3,5,5-trimethylhexyl)-N-nitrosoamine, an analogue of Bis(2-methoxyethyl)nitrosoamine, has been synthesized using a novel NO-donor of the N-nitrosoamines series. This synthesis process is simple and efficient, making it suitable for the preparation of N-nitrosoamines and their analogues (T. Lei, 2009).

Kinetics and Decomposition

- The kinetics of thermal decomposition of various bis-nitroalkyl-N-nitrosoamines, which are structurally related to this compound, were studied. These studies help understand the stability and reactivity of such compounds under thermal conditions (B. L. Korsunskii et al., 1974).

Potential Applications in Cancer Research

- N-nitrosoamines, including structurally related compounds to this compound, have been used in cancer research, notably in the induction of tumors in animal models. This research aids in understanding the mechanisms of cancer development and evaluating potential treatments (E. Olteanu et al., 2008).

Research in Chemotherapy

- Bis(2-chloroethyl)nitrosourea, a compound related to this compound, has been extensively studied in the context of chemotherapy for brain tumors. Understanding the pharmacokinetics and behavior of such compounds in the body is crucial for developing effective cancer treatments (M. Diksic et al., 1984).

Use in Chemical Synthesis

- Bis(2-methoxyethyl)aminosulfur Trifluoride, another analogue, has shown effectiveness in transforming various chemical groups, indicating the potential utility of this compound in chemical synthesis and transformations (G. Lal et al., 1999).

Mécanisme D'action

Target of Action

Bis(2-methoxyethyl)nitrosoamine, also known as N,N-bis(2-methoxyethyl)nitrous amide, is a type of nitrosamine. Nitrosamines are known to interact with DNA, causing DNA alkylation damage . They are also known to interact with secondary amines .

Mode of Action

Nitrosamines, including this compound, are genotoxic and carcinogenic. They undergo metabolic activation by cytochrome P450 monooxygenases, leading to the formation of unstable primary nitrosamines. These unstable compounds further decompose to form diazonium ions, which are DNA alkylating agents . This interaction with DNA can lead to DNA damage, which can result in mutations and potentially cancer .

Biochemical Pathways

The primary biochemical pathway involved in the action of nitrosamines is the metabolic activation pathway. This involves the hydroxylation of nitrosamines by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, causing alkylation damage. The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

Nitrosamines in general are known to be metabolized predominantly by cytochrome p450 enzymes .

Result of Action

The primary result of the action of this compound is DNA alkylation damage. This can lead to mutations and potentially cancer. Nitrosamines are known to be mutagenic and carcinogenic, and have been linked to cancers in various organs in nonclinical species .

Action Environment

The action of this compound can be influenced by various environmental factors. Nitrosamines can be formed by the reaction of secondary amines with nitrite under acidic conditions . They are found in various environments, including food, drinking water, cosmetics, as well as

Safety and Hazards

Bis(2-methoxyethyl)nitrosoamine is classified as a flammable liquid and vapor. It is toxic if swallowed and may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Orientations Futures

The combination of bis(2-methoxyethyl)ether and molecular oxygen has been identified as a highly efficient system for oxidative dehydrogenative coupling sequential transformation without an external initiator, catalyst, and additive . This indicates potential future directions for the use of Bis(2-methoxyethyl)nitrosoamine in chemical synthesis .

Analyse Biochimique

Biochemical Properties

Bis(2-methoxyethyl)nitrosoamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various molecular mechanisms

Cellular Effects

This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors

Propriétés

IUPAC Name |

N,N-bis(2-methoxyethyl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOVQRQPDLKLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218095 | |

| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Nitrosobis(2-methoxyethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

67856-65-9 | |

| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

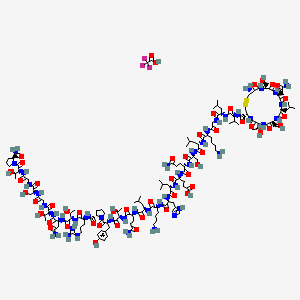

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3026373.png)

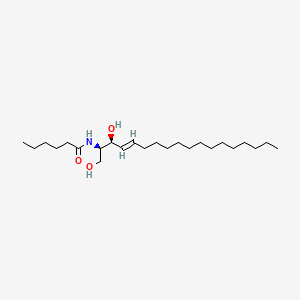

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026380.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)